molecular formula C14H20N3O3P B14005770 Diethyl (5-amino-1-benzyl-1H-imidazol-4-yl)phosphonate CAS No. 69907-49-9

Diethyl (5-amino-1-benzyl-1H-imidazol-4-yl)phosphonate

Cat. No.: B14005770
CAS No.: 69907-49-9
M. Wt: 309.30 g/mol
InChI Key: QUIDMROFUKBSGH-UHFFFAOYSA-N
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Description

3-benzyl-5-diethoxyphosphoryl-imidazol-4-amine is a synthetic compound belonging to the imidazole family. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a benzyl group, a diethoxyphosphoryl group, and an amine group attached to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-diethoxyphosphoryl-imidazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-diethoxyphosphoryl-imidazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The benzyl and diethoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce reduced imidazole derivatives.

Scientific Research Applications

3-benzyl-5-diethoxyphosphoryl-imidazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzyl-5-diethoxyphosphoryl-imidazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The specific pathways involved depend on the biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Similar in structure but lacks the diethoxyphosphoryl group.

    Imidazole: The parent compound without the benzyl and diethoxyphosphoryl groups.

    2-Phenylimidazole: Contains a phenyl group instead of a benzyl group.

Uniqueness

3-benzyl-5-diethoxyphosphoryl-imidazol-4-amine is unique due to the presence of both benzyl and diethoxyphosphoryl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

69907-49-9

Molecular Formula

C14H20N3O3P

Molecular Weight

309.30 g/mol

IUPAC Name

3-benzyl-5-diethoxyphosphorylimidazol-4-amine

InChI

InChI=1S/C14H20N3O3P/c1-3-19-21(18,20-4-2)14-13(15)17(11-16-14)10-12-8-6-5-7-9-12/h5-9,11H,3-4,10,15H2,1-2H3

InChI Key

QUIDMROFUKBSGH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(N(C=N1)CC2=CC=CC=C2)N)OCC

Origin of Product

United States

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